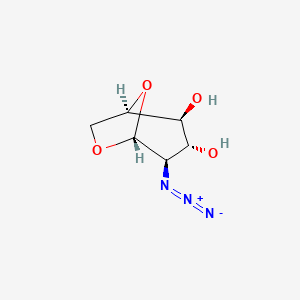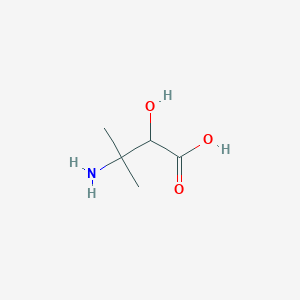![molecular formula C7H5N3O B1286517 7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1060815-89-5](/img/structure/B1286517.png)
7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
“7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 1060815-89-5 . It has a molecular weight of 147.14 and its IUPAC name is 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde . It is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves heating the reactants in a Parr bomb at 125-130°C for 6-6.5 hours . The solution is then concentrated to a viscous oily syrup and purified via two consecutive preparative thin-layer chromatography steps .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-4H, (H,8,9,10) . The linear formula is C7H5N3O .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
1. Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) 7h-Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of HPK1, an enzyme involved in T-cell signaling. Compound 31, for example, showed significant inhibitory activity with an IC50 value of 3.5 nM and demonstrated enhanced IL-2 secretion in human T cell leukemia Jurkat cells .
MPS1 Inhibitor in Cancer Therapy
A highly selective MPS1 inhibitor based on a 7h-Pyrrolo[2,3-d]pyrimidine scaffold has been reported. This inhibitor was optimized using X-ray crystal structure analysis and has shown effectiveness in mitigating human triple-negative breast cancer (TNBC) cell proliferation .
Targeted Kinase Inhibitors (TKIs)
New compounds with the 7h-Pyrrolo[2,3-d]pyrimidine structure have been synthesized as potential TKIs. Specifically, halogenated derivatives were created to improve potency and efficacy against targeted kinases .
Anticancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized with chlorine atoms and trichloromethyl groups to explore their anticancer activities. These compounds were prepared using microwave techniques as a robust approach for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives .
Safety and Hazards
Propriétés
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYOQXVUMVWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597741 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
CAS RN |
1060815-89-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



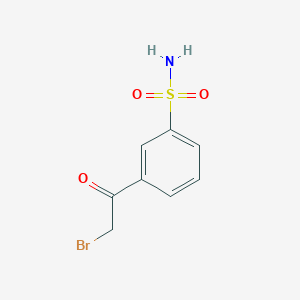
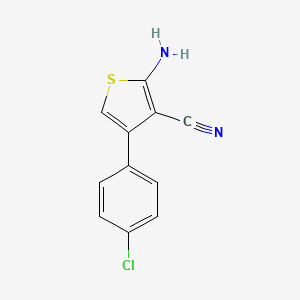
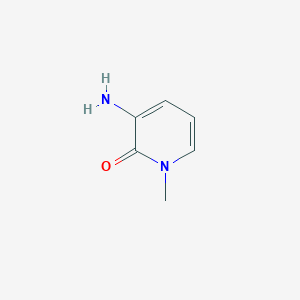
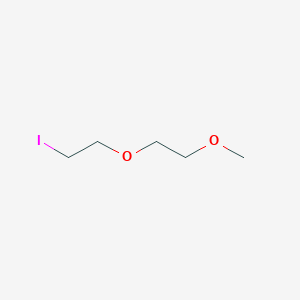

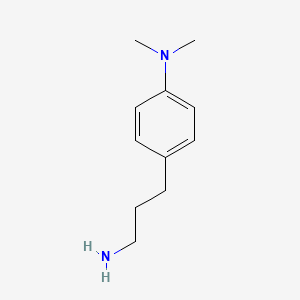
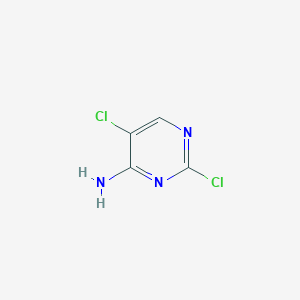
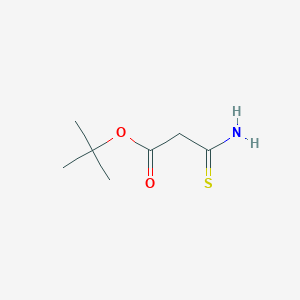



](/img/structure/B1286477.png)
